

Spectroscopic and Synthetic Profile of 3-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(Pyridin-3-Yl)Benzaldehyde

Cat. No.: B138089

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Introduction

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, presents a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and novel ligands. This technical guide provides a summary of its key spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and logical diagrams illustrating the analytical workflow.

While a complete set of experimentally verified spectroscopic data for **3-(Pyridin-3-Yl)Benzaldehyde** is not readily available in published literature, this guide compiles expected values based on spectral data of closely related analogs and the known spectroscopic behavior of its constituent functional groups.

Physicochemical Properties

Basic physicochemical information for **3-(Pyridin-3-Yl)Benzaldehyde** is summarized below.

| Property | Value | Reference |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C ₁₂ H ₉ NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Boiling Point | 355.8 °C at 760 mmHg | [1] |
| CAS Number | 131231-24-8 | [1] |

Spectroscopic Data

The following tables present the expected spectroscopic data for **3-(Pyridin-3-yl)Benzaldehyde**. This data is inferred from analogues and characteristic chemical shift and absorption frequency ranges.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
|------------------------|--------------|-------------|--|---------------------------------|
| ~10.1 | s | 1H | Aldehyde (-CHO) | Expected to be a sharp singlet. |
| ~9.1 | s | 1H | Pyridine H-2 | |
| ~8.8 | d | 1H | Pyridine H-6 | |
| ~8.2 | dt | 1H | Pyridine H-4 | |
| ~7.5-8.0 | m | 5H | Aromatic (Benzene ring) & Pyridine H-5 | Complex multiplet is expected. |

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted benzaldehydes. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |
|------------------------|-------------------------|---|
| ~192 | Aldehyde C=O | Characteristic downfield shift for aldehyde carbons. |
| ~154 | Pyridine C-2 | |
| ~151 | Pyridine C-6 | |
| ~136 | Pyridine C-4 | |
| ~131 | Pyridine C-3 | |
| ~124 | Pyridine C-5 | |
| ~129-138 | Aromatic (Benzene ring) | Multiple peaks expected for the benzene ring carbons. |

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted benzaldehydes. Actual values may vary.

IR (Infrared) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|--------------------------------------|
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |
|-----|---|
| 183 | [M] ⁺ (Molecular ion) |
| 182 | [M-H] ⁺ |
| 154 | [M-CHO] ⁺ |
| 127 | [M-CHO-HCN] ⁺ |
| 77 | [C ₆ H ₅] ⁺ |

Experimental Protocols

A plausible synthetic route for **3-(Pyridin-3-Yl)Benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. Below is a generalized experimental protocol.

Synthesis of 3-(Pyridin-3-Yl)Benzaldehyde via Suzuki Coupling

Materials:

- 3-Bromobenzaldehyde
- Pyridine-3-boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)
- N,N-Dimethylformamide (DMF)
- Water
- Chloroform
- Brine

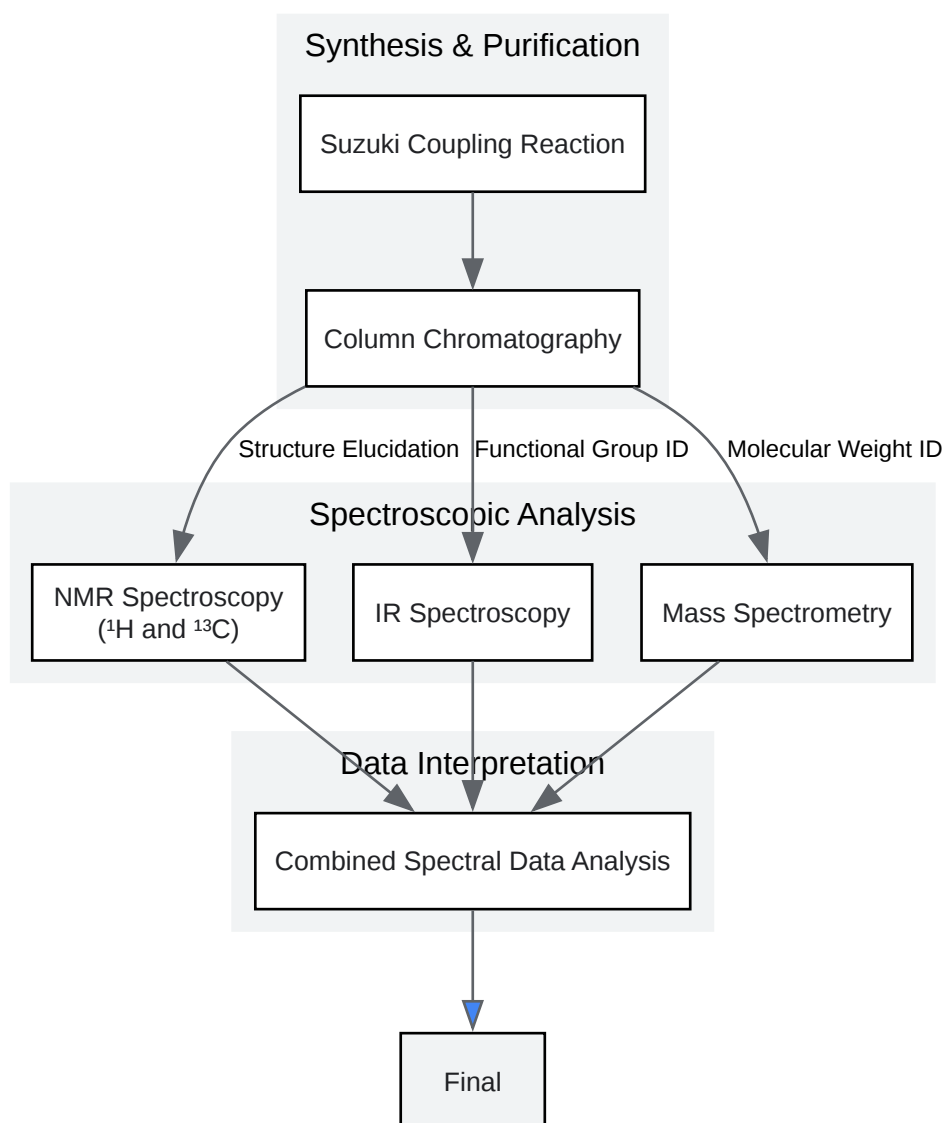
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq).
- Suspend the mixture in a 2:1 solution of N,N-dimethylformamide and water.
- Bubble nitrogen gas through the mixture for 15 minutes to degas.
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.
- Heat the mixture at 110 °C and stir overnight under a nitrogen atmosphere.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the catalyst.
- Dilute the filtrate with chloroform and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (e.g., using a chloroform/methanol eluent system) to yield **3-(Pyridin-3-YI)Benzaldehyde**.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **3-(Pyridin-3-YI)Benzaldehyde**.

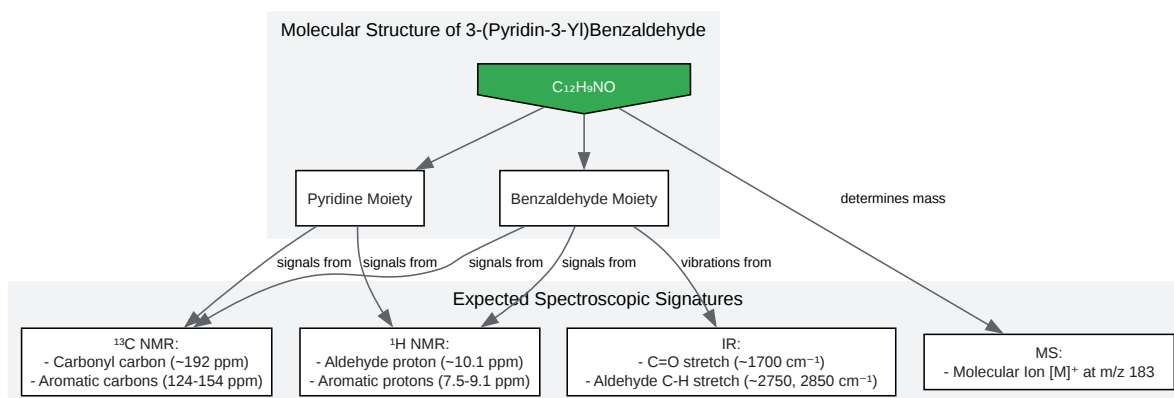


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Spectroscopic Characterization Workflow

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical connection between the structural features of **3-(Pyridin-3-Yl)Benzaldehyde** and their expected spectroscopic signatures.



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Structure-Spectra Correlation

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References

- 1. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
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